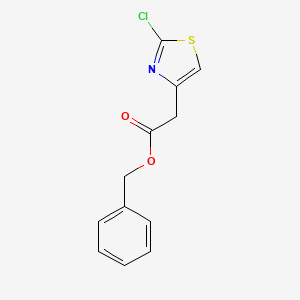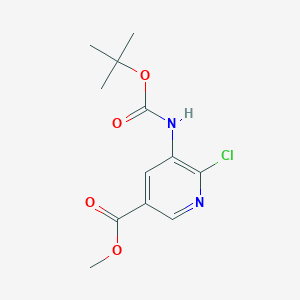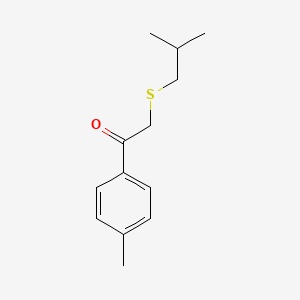
2-(3-Aminopyrrolidin-3-yl)acetonitrile dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Aminopyrrolidin-3-yl)acetonitrile dihydrochloride is a chemical compound with significant interest in various scientific fields It is known for its unique structure, which includes a pyrrolidine ring and an acetonitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminopyrrolidin-3-yl)acetonitrile dihydrochloride typically involves the reaction of 3-aminopyrrolidine with acetonitrile under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is designed to ensure consistent quality and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, helps in obtaining the compound in its pure form.
化学反応の分析
Types of Reactions
2-(3-Aminopyrrolidin-3-yl)acetonitrile dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitriles or carboxylic acids, while reduction may produce primary or secondary amines.
科学的研究の応用
2-(3-Aminopyrrolidin-3-yl)acetonitrile dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
作用機序
The mechanism of action of 2-(3-Aminopyrrolidin-3-yl)acetonitrile dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
3-Aminopyrrolidine: A related compound with similar structural features but lacking the acetonitrile group.
2-(3-Aminopyrrolidin-3-yl)ethanol: Another similar compound with an ethanol group instead of acetonitrile.
Uniqueness
2-(3-Aminopyrrolidin-3-yl)acetonitrile dihydrochloride is unique due to its combination of the pyrrolidine ring and acetonitrile group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
特性
分子式 |
C6H13Cl2N3 |
|---|---|
分子量 |
198.09 g/mol |
IUPAC名 |
2-(3-aminopyrrolidin-3-yl)acetonitrile;dihydrochloride |
InChI |
InChI=1S/C6H11N3.2ClH/c7-3-1-6(8)2-4-9-5-6;;/h9H,1-2,4-5,8H2;2*1H |
InChIキー |
LPUUXJXABJBTOT-UHFFFAOYSA-N |
正規SMILES |
C1CNCC1(CC#N)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



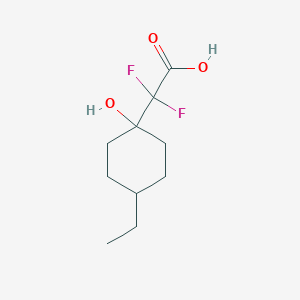


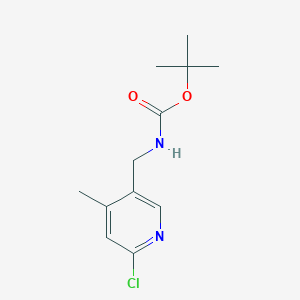
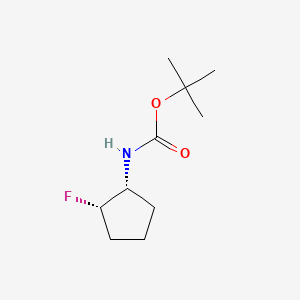
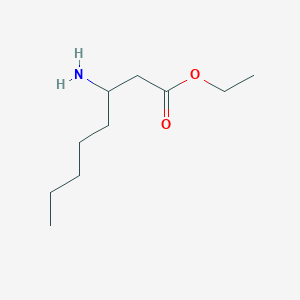
![1-(Aminomethyl)-3-methyl-2lambda6-thia-3-azabicyclo[3.1.0]hexane-2,2-dione hydrochloride](/img/structure/B15304048.png)
![1-[1-(trifluoromethyl)-1H-imidazol-2-yl]methanamine hydrochloride](/img/structure/B15304061.png)
